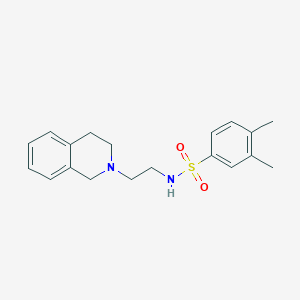
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is a derivative of gamma-aminobutyric acid (GABA) and is known for its role in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride typically involves the stereoselective hydrolysis of 3-isobutyl glutarimide. This process can be catalyzed by specific enzymes such as imidases, which have been shown to produce the desired chiral product with high enantiomeric excess . The reaction conditions often include maintaining a pH range of 6-10 and temperatures below 40°C to ensure enzyme stability and activity .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high yields and stereoselectivity. The use of bacterial strains such as Burkholderia phytofirmans has been documented to efficiently hydrolyze 3-isobutyl glutarimide to produce (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines, which can be further utilized in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its role as a GABA analog.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride involves its interaction with GABA receptors in the central nervous system. As a GABA analog, it mimics the action of GABA, leading to the modulation of neurotransmission and exerting effects such as anxiolysis and anticonvulsant activity . The molecular targets include GABA receptors, and the pathways involved are primarily related to inhibitory neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Pregabalin: Another GABA analog used to treat similar neurological conditions.
Gabapentin: A compound with a similar structure and mechanism of action, used for neuropathic pain and epilepsy.
Baclofen: A GABA receptor agonist used to treat spasticity.
Uniqueness
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and its high affinity for GABA receptors, which makes it particularly effective in modulating neurotransmission. Its synthesis via enzymatic hydrolysis also sets it apart from other similar compounds, providing a more efficient and stereoselective production method .
Propiedades
Fórmula molecular |
C14H22ClNO2 |
|---|---|
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-[3-(2-methylpropyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-10(2)6-11-4-3-5-12(7-11)8-13(9-15)14(16)17;/h3-5,7,10,13H,6,8-9,15H2,1-2H3,(H,16,17);1H/t13-;/m0./s1 |
Clave InChI |
NFPIHNNYLGUYQY-ZOWNYOTGSA-N |
SMILES isomérico |
CC(C)CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O.Cl |
SMILES canónico |
CC(C)CC1=CC(=CC=C1)CC(CN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)






![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)




![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)

